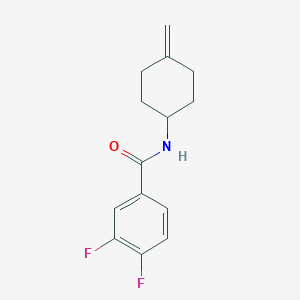

3,4-difluoro-N-(4-methylidenecyclohexyl)benzamide

Description

3,4-Difluoro-N-(4-methylidenecyclohexyl)benzamide is a fluorinated benzamide derivative characterized by a 3,4-difluorinated aromatic ring and a 4-methylidenecyclohexylamide substituent. The compound’s structure combines electronic effects from fluorine atoms with steric and lipophilic contributions from the cyclohexylmethylidene group. Such modifications are often employed in medicinal chemistry to optimize pharmacokinetic properties, including metabolic stability and membrane permeability .

Properties

IUPAC Name |

3,4-difluoro-N-(4-methylidenecyclohexyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2NO/c1-9-2-5-11(6-3-9)17-14(18)10-4-7-12(15)13(16)8-10/h4,7-8,11H,1-3,5-6H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMCAPNFOQVEHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(4-methylidenecyclohexyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3,4-difluorobenzoyl chloride and 4-methylidenecyclohexylamine.

Reaction Conditions: The reaction between 3,4-difluorobenzoyl chloride and 4-methylidenecyclohexylamine is carried out in the presence of a base such as triethylamine. The reaction is typically conducted at room temperature under an inert atmosphere to prevent any side reactions.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(4-methylidenecyclohexyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms in the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,4-difluoro-N-(4-methylidenecyclohexyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(4-methylidenecyclohexyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Fluorinated Benzamide Derivatives

Fluorination at the 3,4-positions of the benzamide ring is a common strategy to enhance binding affinity and stability. Key analogs include:

Cyclohexyl-Substituted Benzamides

The 4-methylidenecyclohexyl moiety distinguishes this compound from other cyclohexyl-containing benzamides:

- N-Cyclohexylbenzamide (4f) : Lacks fluorine atoms and methylidene group, resulting in reduced electronic effects and steric bulk .

- AH-7921 : Features a cyclohexylmethyl group instead of methylidene, which may reduce conformational flexibility but maintain similar hydrophobic interactions .

- N-Hexyl-3,4-dihydroxybenzamide : Contains a hexyl chain and dihydroxy groups, emphasizing polar interactions over steric effects .

Pharmacological and Biochemical Insights

Enzyme Inhibition Potential

- PCAF HAT Inhibition: Evidence from fluorinated benzamides (e.g., 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide, 79% inhibition at 100 μM) suggests that acylated side chains enhance activity . The methylidenecyclohexyl group in the target compound may mimic these effects via hydrophobic interactions.

- PDE4 Inhibition : While roflumilast’s potency (IC₅₀ = 0.8 nM) is attributed to its dichloropyridyl and difluoromethoxy groups, the target compound’s cyclohexylmethylidene substituent could offer unique steric complementarity in analogous enzyme binding .

Neuroleptic and Analgesic Profiles

- Neuroleptics (e.g., amisulpride): Benzamide derivatives with simpler substituents (e.g., methoxy groups) exhibit dopamine receptor antagonism. The target compound’s fluorinated aromatic ring may reduce off-target interactions compared to non-fluorinated neuroleptics .

- AH-7921 : Demonstrates that cyclohexylmethyl groups paired with halogenated benzamides can yield potent analgesics. The replacement of chlorine with fluorine in the target compound may alter receptor selectivity .

Physicochemical Properties

- Molecular Weight : ~265 g/mol (estimated), comparable to roflumilast (403 g/mol) but smaller than AH-7921 (~349 g/mol) .

- Solubility : Fluorine atoms may improve aqueous solubility relative to chlorinated analogs, while the methylidenecyclohexyl group could enhance lipid membrane diffusion .

- Metabolic Stability: Fluorine’s electron-withdrawing effects may reduce oxidative metabolism, extending half-life compared to non-fluorinated benzamides .

Biological Activity

3,4-difluoro-N-(4-methylidenecyclohexyl)benzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a benzamide backbone with difluoromethyl and cyclohexyl substituents, which may influence its interaction with biological targets. The fluorine atoms are known to enhance metabolic stability and lipophilicity, potentially improving the compound's bioavailability.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. It has been investigated for its ability to inhibit specific enzymes that play crucial roles in various biochemical pathways. For instance, studies have shown that similar compounds can inhibit enzymes involved in cancer cell proliferation and inflammatory responses.

Receptor Binding

The compound's structural features suggest potential interactions with various receptors. Preliminary studies have indicated that it may bind to receptors associated with pain modulation and inflammation, although detailed binding affinity studies are still needed to confirm these interactions.

The mechanism by which this compound exerts its biological effects likely involves modulation of signaling pathways through enzyme inhibition or receptor antagonism. Understanding these mechanisms is essential for elucidating its therapeutic potential.

Case Study: Anticancer Activity

A recent study explored the anticancer properties of related compounds and provided insights into how structural modifications can enhance activity against specific cancer cell lines. The findings suggested that compounds with similar structural motifs could inhibit tumor growth by inducing apoptosis in cancer cells .

| Compound | IC50 (µM) | Target | Effect |

|---|---|---|---|

| Compound A | 15 ± 2 | Cancer Cell Line X | Induces apoptosis |

| This compound | TBD | TBD | TBD |

Toxicity Studies

Toxicity assessments are critical for evaluating the safety profile of new compounds. In vitro studies have shown that derivatives of benzamide can exhibit low cytotoxicity in mammalian cells at therapeutic concentrations. However, comprehensive toxicity studies specifically for this compound are still required to establish its safety margin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.